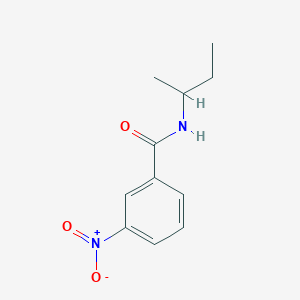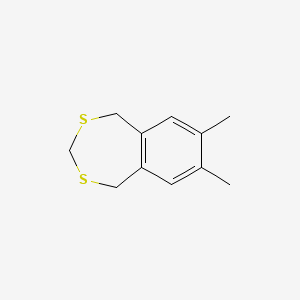
N-(4-Sec-butylphenyl)-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Sec-butylphenyl)-N’-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sec-butylphenyl)-N’-cyclohexylurea typically involves the reaction of 4-sec-butylaniline with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-sec-butylaniline+cyclohexyl isocyanate→N-(4-Sec-butylphenyl)-N’-cyclohexylurea
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N-(4-Sec-butylphenyl)-N’-cyclohexylurea may involve the use of large-scale reactors and automated systems to control the reaction conditions. The use of high-purity starting materials and solvents is essential to ensure the quality of the final product. The reaction is monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Sec-butylphenyl)-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the aromatic ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds with different functional groups on the aromatic ring.
Applications De Recherche Scientifique
N-(4-Sec-butylphenyl)-N’-cyclohexylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-(4-Sec-butylphenyl)-N’-cycl
Propriétés
Numéro CAS |
303092-34-4 |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-(4-butan-2-ylphenyl)-3-cyclohexylurea |
InChI |
InChI=1S/C17H26N2O/c1-3-13(2)14-9-11-16(12-10-14)19-17(20)18-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,20) |
Clé InChI |
IHHCYNCBOYLATG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(4-aminophenyl)azo]-4-methyl-](/img/structure/B11988946.png)

![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)



